Plasma Protein Binding: 3.1-Fold Higher Binding than Mephedrone Alters Free Fraction Calculations
Benzedrone exhibits significantly higher plasma protein binding (PPB) than its closest structural analog, mephedrone. In a study using ultrafiltration and LC-MS analysis of human plasma at 5 μM, Benzedrone demonstrated 67% PPB [1]. In contrast, mephedrone's PPB in rat plasma was reported as 21.59 ± 3.67% [2]. This represents a 3.1-fold increase in bound fraction for Benzedrone.
| Evidence Dimension | Plasma Protein Binding |
|---|---|
| Target Compound Data | 67% |
| Comparator Or Baseline | Mephedrone: 21.59 ± 3.67% |
| Quantified Difference | 3.1-fold higher binding |
| Conditions | Benzedrone: 5 μM in human plasma, ultrafiltration/LC-MS; Mephedrone: rat plasma, reported value |
Why This Matters
Higher PPB directly reduces the free (pharmacologically active) fraction, necessitating compound-specific correction factors in in vitro-to-in vivo extrapolations and bioanalytical method validation.
- [1] Leibnitz, S. Determination of the Plasma Protein Binding of New Psychoactive Substances. Core.ac.uk. Values reached from 67% for benzedrone to >99% for WIN 55,212-2. View Source
- [2] Martínez-Clemente, J., et al. Mephedrone pharmacokinetics after intravenous and oral administration in rats: relation to pharmacodynamics. Psychopharmacology, 2013. The percentage of mephedrone protein binding was 21.59 ± 3.67 %. View Source
